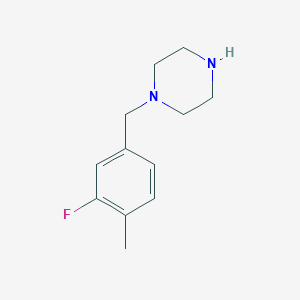

1-(3-Fluoro-4-methylbenzyl)piperazine

Description

Significance of Substituted Piperazine (B1678402) Scaffolds in Chemical Biology and Drug Discovery Research

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is considered a "privileged scaffold" in medicinal chemistry. Its structure is a key component in a multitude of approved drugs and clinical candidates across a wide array of therapeutic areas. The significance of the piperazine scaffold stems from several key physicochemical and biological properties.

The two nitrogen atoms in the piperazine ring can serve as hydrogen bond acceptors or donors, facilitating strong and specific interactions with biological targets such as enzymes and receptors. Furthermore, these nitrogen atoms allow for straightforward chemical modifications, enabling chemists to synthesize large libraries of analogues to explore structure-activity relationships (SAR). This structural versatility allows for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic profile.

The broad utility of this scaffold is evidenced by its presence in drugs with diverse biological activities, as summarized in the table below.

| Therapeutic Area | Examples of Piperazine-Containing Drugs |

| Antipsychotic | Aripiprazole, Olanzapine |

| Antidepressant | Trazodone, Nefazodone |

| Antihistamine | Cetirizine, Cyclizine |

| Anticancer | Imatinib, Sunitinib |

| Antiviral | Indinavir |

| Antifungal | Posaconazole |

| Urology | Sildenafil |

Overview of Benzylpiperazine Derivatives as a Class of Research Interest

Within the broad family of piperazine-containing compounds, benzylpiperazine derivatives represent a significant and distinct class. Characterized by a benzyl (B1604629) group attached to one of the piperazine nitrogen atoms, these compounds have been the subject of extensive research for decades.

The parent compound, 1-Benzylpiperazine (BZP), was initially investigated as a potential antidepressant medication in the 1970s. nih.gov These early studies revealed that BZP exhibits stimulant properties, acting on the dopaminergic and serotonergic systems in a manner qualitatively similar to amphetamine, though with lower potency. ebi.ac.uknih.gov This activity profile led to its abandonment for clinical development but also spurred interest in its mechanism of action and potential for abuse.

Beyond the stimulant effects of BZP, the benzylpiperazine scaffold has proven to be a versatile template for designing ligands for a variety of biological targets. By modifying the benzyl ring and the second piperazine nitrogen, researchers have developed compounds with high affinity and selectivity for different receptors and transporters. For example, recent research has focused on developing novel benzylpiperazine derivatives as potent and selective antagonists for the sigma-1 (σ1) receptor, which is a promising target for the treatment of chronic and neuropathic pain. nih.gov Other studies have explored this class for its potential in oncology and as ligands for various serotonin (B10506) (5-HT) and dopamine (B1211576) transporters, highlighting the broad therapeutic applicability of the benzylpiperazine framework. ebi.ac.ukmdpi.com

| Derivative Name | Abbreviation | Primary Research Context |

| 1-Benzylpiperazine | BZP | Stimulant; Dopamine/Serotonin releasing agent |

| 1-(3-Trifluoromethylphenyl)piperazine | TFMPP | Serotonin receptor agonist |

| 1-(3-Chlorophenyl)piperazine | mCPP | Serotonin receptor probe; intermediate for antidepressants |

Rationale for Investigating the 1-(3-Fluoro-4-methylbenzyl)piperazine Structural Motif

The specific compound this compound is an example of a rationally designed molecule intended to probe or optimize biological activity. The rationale for investigating this particular structural motif lies in the well-established principles of medicinal chemistry, where specific substitutions on a core scaffold are used to modulate its properties in a predictable manner. The key modifications in this molecule are the fluorine atom at the 3-position and the methyl group at the 4-position of the benzyl ring.

Role of Methyl Substitution: The addition of a methyl group also serves multiple purposes in drug design. It adds bulk to the molecule, which can influence how the compound fits into a protein's binding site, thereby affecting both potency and selectivity for the intended target over other proteins. The methyl group can also impact the molecule's lipophilicity (its ability to dissolve in fats and cross cell membranes). Furthermore, a methyl group can itself be a site for metabolic oxidation, and its placement can direct metabolism away from other, more critical parts of the molecule.

The combination of a 3-fluoro and 4-methyl substitution pattern is a deliberate tactic to fine-tune these properties. This specific arrangement has been explored in the development of antagonists for chemokine receptors like CCR1, which are involved in inflammatory and autoimmune diseases. In this context, the substituted benzylpiperazine moiety serves as a key pharmacophore that interacts with the receptor, with the specific substitution pattern on the benzyl ring being critical for achieving high potency and selectivity. While detailed public research on the isolated biological activity of this compound is limited, its structure represents a logical design based on established medicinal chemistry strategies to create metabolically stable and potent ligands for various biological targets.

| Structural Component | Rationale in Drug Design |

| Piperazine Core | Provides favorable pharmacokinetic properties; serves as a versatile scaffold for chemical modification. |

| Benzyl Group | Acts as a key binding element for various receptors and transporters. |

| 3-Fluoro Substitution | Blocks metabolic oxidation, increases metabolic stability, enhances binding affinity through electronic effects. |

| 4-Methyl Substitution | Modulates steric interactions at the binding site, influences lipophilicity, can provide a site for controlled metabolism. |

Structure

3D Structure

Properties

Molecular Formula |

C12H17FN2 |

|---|---|

Molecular Weight |

208.27 g/mol |

IUPAC Name |

1-[(3-fluoro-4-methylphenyl)methyl]piperazine |

InChI |

InChI=1S/C12H17FN2/c1-10-2-3-11(8-12(10)13)9-15-6-4-14-5-7-15/h2-3,8,14H,4-7,9H2,1H3 |

InChI Key |

FKWZSNVKYGCYED-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)CN2CCNCC2)F |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization Strategies

Synthetic Routes for the 1-(3-Fluoro-4-methylbenzyl)piperazine Core

The construction of the fundamental this compound structure can be achieved through several reliable synthetic routes. The most common and direct methods involve the formation of the benzyl-piperazine bond through nucleophilic substitution or reductive amination.

Alkylation and Reductive Amination Approaches

Direct N-alkylation is a primary method for synthesizing this compound. This reaction typically involves the nucleophilic attack of the piperazine (B1678402) nitrogen on an electrophilic benzyl (B1604629) species, such as 3-fluoro-4-methylbenzyl halide (chloride or bromide). A significant challenge in this approach is controlling the degree of alkylation, as both mono- and di-alkylation can occur. ambeed.comnih.gov To favor the desired mono-alkylation product, a large excess of piperazine is often used, which statistically favors the single substitution. Alternatively, one of the piperazine nitrogens can be protected with a group like tert-butoxycarbonyl (Boc), allowing for controlled, regioselective alkylation at the unprotected nitrogen. researchgate.net The protecting group is subsequently removed to yield the mono-substituted product.

Reductive amination offers another efficient route to the target compound. nih.gov This method involves the reaction of piperazine with 3-fluoro-4-methylbenzaldehyde. The initial reaction forms a hemiaminal intermediate, which then dehydrates to form an iminium ion. This intermediate is then reduced in situ by a suitable reducing agent, such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), to form the final benzyl-piperazine bond. nih.gov This one-pot procedure is often preferred due to its mild reaction conditions and high yields.

Table 1: Comparison of Synthetic Approaches for the this compound Core

| Feature | N-Alkylation | Reductive Amination |

| Starting Materials | Piperazine, 3-Fluoro-4-methylbenzyl halide | Piperazine, 3-Fluoro-4-methylbenzaldehyde |

| Key Reagents | Base (e.g., K₂CO₃, Et₃N) | Reducing Agent (e.g., NaBH(OAc)₃) |

| Primary Challenge | Controlling mono- vs. di-alkylation | Handling of potentially unstable aldehydes |

| Control Strategy | Use of excess piperazine or protecting groups | One-pot reaction, mild reducing agents |

| Typical Yields | Moderate to high | High |

Palladium-Catalyzed Coupling Reactions for Benzyl-Piperazine Linkage

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, represent a powerful and versatile method for the formation of carbon-nitrogen bonds. nih.gov While traditionally used for coupling aryl halides with amines, modifications of this methodology can be applied to the synthesis of benzylpiperazines. This approach would involve the palladium-catalyzed reaction between piperazine (or a mono-protected derivative) and a 3-fluoro-4-methylbenzyl derivative, such as a halide or triflate. The reaction requires a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. This method offers the advantage of high functional group tolerance and can often be performed under mild conditions. nih.govmdpi.com

Alternative Synthetic Pathways and Optimization Considerations

Other synthetic strategies can also be envisioned for the construction of the this compound core. These may include multi-step sequences starting from different precursors. Optimization of any synthetic route is critical for achieving high yields and purity. Key parameters to consider for optimization include the choice of solvent, the type and amount of base or catalyst used, the reaction temperature, and the reaction time. For instance, in N-alkylation reactions, the choice of a non-polar aprotic solvent can influence the reaction rate and selectivity. researchgate.net In palladium-catalyzed reactions, screening different ligand/catalyst combinations is often necessary to achieve optimal results. nih.gov

Regioselective N-Substitution and Diversification at the Piperazine Nitrogen

Once the this compound core is synthesized, the secondary amine at the N4 position provides a reactive handle for further chemical diversification. To achieve regioselective substitution at this position, a common strategy involves the use of a mono-protected piperazine in the initial synthesis. For example, N-Boc-piperazine can be alkylated with 3-fluoro-4-methylbenzyl bromide. Following the formation of the benzyl-piperazine bond, the Boc protecting group can be readily removed under acidic conditions (e.g., with trifluoroacetic acid or HCl) to yield the pure mono-substituted this compound. nih.gov

This free secondary amine is then available for a wide array of subsequent reactions, allowing for the introduction of diverse functional groups. These transformations include:

N-Alkylation: Reaction with various alkyl halides or sulfonates to introduce new alkyl chains. smolecule.com

N-Acylation: Reaction with acyl chlorides or anhydrides to form amides. smolecule.com

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to introduce substituted alkyl groups.

Urea and Carbamate Formation: Reaction with isocyanates or chloroformates.

Table 2: Examples of N4-Diversification Reactions

| Reaction Type | Reagent Example | Functional Group Introduced |

| N-Alkylation | Ethyl iodide | Ethyl |

| N-Acylation | Acetyl chloride | Acetyl |

| Sulfonylation | Benzenesulfonyl chloride | Phenylsulfonyl |

| Urea Formation | Phenyl isocyanate | Phenylurea |

Stereoselective Synthesis and Enantiomeric Purity Assessment

While this compound itself is an achiral molecule, the synthesis of chiral derivatives, particularly those with stereocenters on the piperazine ring, is of significant interest in medicinal chemistry. Stereoselective synthesis aims to produce a single enantiomer or diastereomer of a chiral molecule.

Several strategies can be employed for the asymmetric synthesis of substituted piperazines. For instance, asymmetric hydrogenation of a substituted pyrazine (B50134) or dihydropyrazine (B8608421) precursor using a chiral catalyst (e.g., a Rhodium or Ruthenium complex with a chiral phosphine ligand) can yield an enantiomerically enriched piperazine. researchgate.net Another approach is the use of chiral starting materials, such as amino acids, which can be converted through a series of steps into chiral piperazinones, which are then reduced to the corresponding chiral piperazines. nih.gov

Once a chiral derivative is synthesized, assessing its enantiomeric purity is crucial. Standard analytical techniques for this purpose include:

Chiral High-Performance Liquid Chromatography (HPLC): Using a chiral stationary phase to separate the enantiomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral shift reagents or chiral solvating agents to induce chemical shift differences between the enantiomers.

Chemical Transformations and Modifications of the Fluorinated Benzyl Moiety

The 3-fluoro-4-methylbenzyl group of the molecule also offers opportunities for chemical modification, allowing for the synthesis of another layer of derivatives. The electronic properties of the fluorine and methyl substituents influence the reactivity of the aromatic ring.

Electrophilic aromatic substitution reactions can be performed on the benzyl ring. The fluorine atom is a deactivating but ortho-, para-directing group, while the methyl group is an activating and ortho-, para-directing group. The positions open for substitution would be directed by the combined influence of these groups.

The methyl group itself can be a site for chemical transformation. For example, it can undergo free-radical halogenation to introduce a halomethyl group, which can then be used in further nucleophilic substitution reactions. Alternatively, the methyl group can be oxidized to a carboxylic acid, providing a new functional group for further derivatization, such as amide or ester formation. nih.gov

Preclinical Pharmacological Investigations and Mechanistic Elucidation

In Vitro Receptor Binding and Functional Assays

No publicly available research data details the in vitro receptor binding profile or functional activity of 1-(3-Fluoro-4-methylbenzyl)piperazine.

Monoamine Neurotransmitter Receptor Interactions (e.g., Serotonin (B10506), Dopamine (B1211576), Noradrenaline Receptors)

There are no published studies that have characterized the binding affinity or functional effects (agonist, antagonist, or modulatory activity) of this compound at serotonin, dopamine, or noradrenaline receptor subtypes. Such studies would be essential to understand its potential impact on monoaminergic neurotransmission, a key pathway for many centrally acting therapeutic agents.

Neurokinin Receptor (NK1) Antagonism Profiling

The potential for this compound to act as an antagonist at the Neurokinin-1 (NK1) receptor has not been reported in the scientific literature. Research in this area would be necessary to determine if the compound shares properties with other NK1 receptor antagonists, which are investigated for their antiemetic and anxiolytic effects.

Other G-Protein Coupled Receptor (GPCR) Modulations

Beyond the primary monoamine and NK1 receptors, the broader screening of this compound against a panel of other G-Protein Coupled Receptors (GPCRs) has not been documented. A comprehensive GPCR profiling would be required to identify any additional, novel interactions that could define its pharmacological activity.

Ligand-Gated and Voltage-Gated Ion Channel Studies

Information regarding the interaction of this compound with ligand-gated and voltage-gated ion channels is not available. Investigations into its effects on these channels would be crucial for a complete understanding of its potential neurological and physiological effects.

Enzyme Inhibition and Activation Studies

There is a lack of published data on the enzymatic activity of this compound.

Monoamine Oxidase (MAO-A and MAO-B) Binding and Inhibition

No studies have been published that evaluate the inhibitory potential of this compound against the monoamine oxidase enzymes, MAO-A and MAO-B. Determining its IC50 or Ki values for these enzymes would be a critical step in assessing its potential to modulate monoamine neurotransmitter levels.

Cytochrome P450 Isoenzyme Interactions and Inhibition Potential

While direct studies on this compound are not available, the broader class of piperazine (B1678402) derivatives has been shown to interact with and often inhibit cytochrome P450 (CYP450) isoenzymes. These enzymes are critical for the metabolism of a vast array of xenobiotics, including many therapeutic drugs.

Research on various benzylpiperazine and phenylpiperazine analogs has demonstrated significant inhibitory activity against several key CYP450 isoenzymes. For instance, studies on compounds like benzylpiperazine (BZP) and trifluoromethylphenylpiperazine (TFMPP) have indicated their metabolism involves CYP2D6, CYP1A2, and CYP3A4. Furthermore, these and other related piperazines have exhibited inhibitory effects on these and other isoenzymes such as CYP2C19 and CYP2C9.

The inhibitory potential of these compounds can be significant, leading to potential drug-drug interactions if co-administered with other medications that are substrates for these enzymes. The mechanism of inhibition can be competitive or, in some cases, mechanism-based, where a metabolite of the piperazine compound irreversibly binds to and inactivates the enzyme. Given the structural similarities, it is plausible that this compound would also exhibit inhibitory activity against one or more CYP450 isoenzymes, a hypothesis that warrants direct experimental verification.

Table 1: Predicted Cytochrome P450 Isoenzyme Interactions of this compound Based on Related Compounds

| CYP450 Isoenzyme | Predicted Interaction | Basis for Prediction (Related Compounds) |

|---|---|---|

| CYP2D6 | Potential Substrate and Inhibitor | Metabolism and inhibition by BZP and TFMPP |

| CYP1A2 | Potential Substrate and Inhibitor | Metabolism and inhibition by BZP and TFMPP |

| CYP3A4 | Potential Substrate and Inhibitor | Metabolism and inhibition by BZP and TFMPP |

| CYP2C19 | Potential Inhibitor | Inhibition by various piperazine analogues |

| CYP2C9 | Potential Inhibitor | Inhibition by various piperazine analogues |

This table is predictive and based on data from structurally related piperazine derivatives. Direct experimental data for this compound is not currently available.

Other Relevant Enzyme Assays

Beyond the well-established interactions with CYP450 enzymes, piperazine derivatives have been investigated for their effects on other enzyme systems. For example, some piperazine-containing compounds have been screened for their activity against a wide range of enzymes in preclinical drug discovery programs. However, specific data for this compound in such assays are not publicly accessible. Based on the known pharmacology of related stimulants, it could be hypothesized that this compound might interact with monoamine oxidase (MAO) enzymes, but this remains speculative without direct evidence.

Cellular and Subcellular Mechanistic Investigations

The effects of benzylpiperazine derivatives at the cellular and subcellular levels have been a subject of toxicological and pharmacological research, primarily in the context of their use as recreational drugs. These studies provide a framework for understanding the potential cellular impacts of this compound.

Signal Transduction Pathway Modulation

While no studies have directly linked this compound to specific signal transduction pathways, research on other novel piperazine-based compounds has demonstrated such interactions. For instance, the anti-cancer agent RX-5902, a piperazine derivative, has been shown to interfere with the β-catenin signaling pathway by binding to phospho-p68 RNA helicase. This indicates that the piperazine scaffold can be a platform for molecules that modulate critical intracellular signaling cascades. Whether this compound possesses similar capabilities is unknown.

Cellular Uptake and Efflux Mechanism Characterization

Specific studies characterizing the mechanisms of cellular uptake and efflux for this compound have not been reported. Generally, small lipophilic molecules like benzylpiperazines can cross cellular membranes via passive diffusion. However, the involvement of specific transporter proteins in their uptake or efflux cannot be ruled out without dedicated investigation.

Receptor Internalization and Trafficking Studies

There is currently no available research on whether this compound induces receptor internalization or alters receptor trafficking. Such studies are typically conducted once a specific molecular target (e.g., a G-protein coupled receptor) has been identified, which is not the case for this compound.

Investigations of Compound-Induced Cellular Responses in Non-Clinical Models

In vitro studies on related benzylpiperazine compounds have revealed a range of cellular responses, primarily of a cytotoxic nature. For example, N-benzylpiperazine (BZP) has been shown to induce apoptosis in human neuroblastoma and glial cell lines. These effects are often associated with increased production of reactive oxygen species (ROS), mitochondrial dysfunction, and depletion of cellular ATP.

Studies on various piperazine "designer drugs" in hepatic cell lines and primary hepatocytes have demonstrated that these compounds can cause cell death, with the magnitude of toxicity varying between different analogues. The observed mechanisms often involve oxidative stress, mitochondrial impairment, and activation of apoptotic pathways. It is plausible that this compound could elicit similar cytotoxic responses in non-clinical models, although the specific concentrations at which these effects might occur would need to be determined experimentally.

Table 2: Summary of Cellular Responses to Benzylpiperazine Derivatives in Non-Clinical Models

| Cellular Response | Cell Models | Observed Effects (for related compounds) |

|---|---|---|

| Cytotoxicity | Hepatic cell lines, primary hepatocytes, neuroblastoma cells, glial cells | Increased cell death, decreased cell viability |

| Oxidative Stress | Primary hepatocytes | Increased reactive oxygen species, depletion of glutathione |

| Mitochondrial Dysfunction | Primary hepatocytes, cardiac myoblasts | Disruption of mitochondrial membrane potential, ATP depletion |

| Apoptosis | Human neuroblastoma and glial cell lines, primary hepatocytes | Activation of caspases, DNA fragmentation |

This table summarizes findings for benzylpiperazine and related derivatives, not specifically for this compound.

In Vivo Preclinical Behavioral and Neurochemical Investigations (Non-Human Models for Mechanistic Insights)

Neurotransmitter Release and Reuptake Dynamics in Animal Brain Regions

There is no available research data from in vivo studies, such as microdialysis experiments in rodents, to delineate the effects of this compound on the release and reuptake of key neurotransmitters like dopamine, serotonin, and norepinephrine (B1679862) in specific brain regions.

Neurochemical Profiling in Relevant Animal Models

Information regarding the comprehensive neurochemical profile of this compound in animal models of neurological or psychiatric disorders is not present in the current body of scientific literature. Studies that would typically involve techniques like receptor binding assays on brain tissue from treated animals or neurochemical measurements following behavioral paradigms have not been published for this compound.

Behavioral Phenotyping for Mechanistic Pathway Elucidation

There are no published preclinical studies detailing the behavioral effects of this compound in non-human models. Consequently, data from behavioral assays that could provide insights into its potential mechanisms of action, such as tests for locomotor activity, anxiety-like behavior, antidepressant-like effects, or antipsychotic-like properties, are unavailable.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Influence of Fluoro- and Methyl- Substituents on Biological Activity and Selectivity

The presence and position of substituents on the benzyl (B1604629) ring of benzylpiperazine derivatives are critical determinants of their biological activity and selectivity for various protein targets. nih.govacs.org The fluoro and methyl groups in 1-(3-Fluoro-4-methylbenzyl)piperazine each contribute uniquely to its molecular properties and interactions.

The fluorine atom at the meta-position (position 3) significantly influences the electronic properties of the aromatic ring through its strong electron-withdrawing inductive effect. This can alter the pKa of the piperazine (B1678402) nitrogens and modulate the strength of aromatic interactions, such as π-π stacking or cation-π interactions, with receptor residues. In some contexts, a fluorine substituent is beneficial for inhibitory potency. unisi.it For instance, in studies of inhibitors for equilibrative nucleoside transporters (ENTs), the presence of a halogen substitute on the phenyl moiety attached to the piperazine ring was found to be essential for inhibitory effects on both ENT1 and ENT2. frontiersin.orgpolyu.edu.hk

The methyl group at the para-position (position 4) is a small, hydrophobic group that can enhance binding affinity by occupying a hydrophobic pocket within the target's binding site. The position of such substitutions is crucial; previous structure-affinity relationships have suggested that a para-substituent can improve affinity and selectivity at certain targets, such as the σ1 receptor. nih.govacs.org The combination of a meta-fluoro and para-methyl group creates a specific electronic and steric profile that can be optimized to achieve desired activity and selectivity. For example, in the development of monoacylglycerol lipase (B570770) (MAGL) inhibitors, various substitution patterns were explored to determine their benefit for inhibition potency. unisi.itnih.gov

The following table illustrates how different substitution patterns on the benzyl ring of a hypothetical benzylpiperazine core can influence binding affinity for a target receptor, based on general findings in the literature.

| Compound | R1 (meta-position) | R2 (para-position) | Relative Binding Affinity (Ki, nM) - Illustrative |

|---|---|---|---|

| Parent Benzylpiperazine | -H | -H | 150 |

| Fluoro-Substituted Analogue | -F | -H | 85 |

| Methyl-Substituted Analogue | -H | -CH3 | 60 |

| This compound | -F | -CH3 | 35 |

Conformational Analysis of the Piperazine Ring and its Impact on Ligand-Target Interactions

The piperazine ring is a conformationally flexible six-membered heterocycle that predominantly adopts a chair conformation to minimize steric strain. nih.gov In this conformation, substituents on the nitrogen atoms can be oriented in either an axial or equatorial position. Infrared spectral measurements indicate that an N-H group on a piperazine ring prefers the equatorial position, similar to its preference in piperidine. rsc.org

For this compound, the bulky 3-fluoro-4-methylbenzyl group attached to one of the nitrogens will strongly favor the equatorial position to avoid steric clashes. This orientation positions the benzyl group away from the piperazine ring, allowing it to freely orient itself to fit within a receptor's binding pocket. The conformational integrity of the piperazine chair and the equatorial placement of the N-substituent are crucial for establishing effective ligand-target interactions. nih.gov Molecular docking studies on other piperazine-containing inhibitors have shown that the piperazine ring itself may or may not form stable, direct interactions with the target protein, but its role as a scaffold to correctly orient the key interacting moieties (like the substituted benzyl group) is critical. frontiersin.org

Effects of N-Substitution Patterns on Binding Affinity and Functional Potency

The substitution pattern on the two nitrogen atoms of the piperazine ring is a key factor in determining binding affinity and functional activity (agonist vs. antagonist). mdpi.com In this compound, one nitrogen (N1) is substituted with the benzyl group, while the other (N4) is a secondary amine (-NH). This N-H group is a crucial pharmacophoric feature, as it can act as a hydrogen bond donor. The nitrogen atom itself is basic and is typically protonated at physiological pH, allowing it to form a strong ionic interaction or salt bridge with an acidic residue (e.g., aspartate or glutamate) in the binding site of a target protein. nih.gov

Further substitution on the N4 nitrogen would create a 1,4-disubstituted piperazine, significantly altering its properties. researchgate.net The nature of the second substituent can modulate basicity, lipophilicity, and steric profile, thereby influencing affinity and selectivity. For example, adding a small alkyl group like methyl can sometimes slightly increase affinity. nih.gov However, introducing larger or more complex groups can either enhance or decrease potency depending on the specific topology of the target's binding site. nih.gov Studies on dopamine (B1211576) D2/D3 receptors have shown that the piperazine N-atom connected to an aromatic moiety is less basic, but this loss of basicity does not necessarily impact affinity, suggesting this nitrogen may not be involved in key ionic interactions for those specific targets. nih.gov

The table below provides an illustrative example of how N4-substitution on a fixed N1-benzylpiperazine scaffold can affect binding affinity.

| Compound Structure (N4-Substituent) | Binding Affinity (Ki, nM) - Illustrative | Functional Effect |

|---|---|---|

| -H (Secondary Amine) | 45 | Agonist |

| -CH3 (Methyl) | 40 | Agonist |

| -CH2CH2OH (Hydroxyethyl) | 90 | Partial Agonist |

| -C(=O)Ph (Benzoyl) | 250 | Antagonist |

Pharmacophore Modeling and Ligand-Based Drug Design (LBDD) for Analogues

Pharmacophore modeling for benzylpiperazine analogues generally identifies several key features essential for biological activity. A common pharmacophore model for this class of compounds includes:

A basic nitrogen center: One of the piperazine nitrogens, which is protonated at physiological pH and can form an ionic interaction.

A hydrophobic aromatic feature: The benzyl ring, which engages in hydrophobic interactions.

Hydrogen bond donors/acceptors: The second piperazine nitrogen (if unsubstituted) can act as a hydrogen bond donor. The fluorine atom can sometimes act as a weak hydrogen bond acceptor.

Ligand-based drug design for analogues of this compound would involve systematically modifying the structure to optimize interactions with the proposed pharmacophore. This could include:

Altering substituents on the benzyl ring: Exploring different halogens (Cl, Br) or small alkyl groups at various positions to fine-tune electronic and steric properties for improved selectivity and potency. unisi.it

Modifying the N4-substituent: Introducing a variety of groups at the second piperazine nitrogen to explore additional binding pockets and modulate functional activity. nih.gov

Bioisosteric replacement: Replacing the piperazine ring with other heterocyclic scaffolds (e.g., piperidine) to assess the importance of the second nitrogen atom and alter conformational properties. nih.gov

Exploration of Key Interaction Motifs at Biological Target Sites

The molecular structure of this compound allows for several key interaction motifs with biological targets, as suggested by studies on analogous compounds. nih.gov

Ionic and Hydrogen Bonding: The protonated secondary amine of the piperazine ring is a primary site for interaction, forming a salt bridge with negatively charged amino acid residues like aspartate (Asp) or glutamate (B1630785) (Glu). nih.gov This interaction often serves as a crucial anchor point for the ligand in the binding pocket. The N-H group can also act as a hydrogen bond donor.

Hydrophobic Interactions: The 4-methylbenzyl portion of the molecule is hydrophobic and will preferentially bind in a nonpolar pocket of the target protein, stabilized by van der Waals forces. The methyl group can enhance this interaction by increasing the surface area contact with hydrophobic residues.

Aromatic Interactions: The phenyl ring can engage in π-π stacking with aromatic residues such as phenylalanine (Phe), tyrosine (Tyr), or tryptophan (Trp). It can also participate in cation-π interactions, where the electron-rich face of the aromatic ring interacts favorably with a nearby cationic group.

Halogen Bonding: The fluorine atom, while primarily exerting an electronic effect, can also participate in halogen bonding, where it acts as an electrophilic cap interacting with a nucleophilic atom (like a backbone carbonyl oxygen) in the protein.

Molecular docking studies of similar piperazine derivatives have identified key residues like Asp, Ser, Gln, and Phe as being important for binding at various receptors, driven by a combination of hydrogen bonds and electrostatic forces. rsc.org For example, in the design of selective inhibitors for the Mcl-1 protein, molecular docking and dynamics simulations were used to rationalize the binding affinity and selectivity of benzylpiperazine derivatives. nih.gov

Preclinical Pharmacokinetics and Metabolism Studies in Vitro and Non Human in Vivo

In Vitro Metabolic Stability and Metabolite Identification (e.g., Using Liver Microsomes, Hepatocytes)

In vitro metabolic stability assays are crucial in early drug discovery to predict a compound's persistence in the body. springernature.comnuvisan.com These experiments typically involve incubating the test compound with liver fractions, such as liver microsomes or hepatocytes, which contain key drug-metabolizing enzymes. springernature.com The rate of disappearance of the parent compound over time is measured, usually by liquid chromatography-mass spectrometry (LC-MS), to determine its metabolic half-life (t½). plos.org

For piperazine-based compounds, these studies help identify potential metabolites. Common metabolic transformations for benzylpiperazine analogues include hydroxylation of the aromatic ring and N-dealkylation of the piperazine (B1678402) ring. researchgate.netnih.gov For 1-(3-Fluoro-4-methylbenzyl)piperazine, potential metabolites would likely arise from oxidation of the benzyl (B1604629) ring or the piperazine moiety. The fluorine and methyl substitutions on the benzyl ring may influence the primary sites of metabolism.

Table 1: Illustrative Metabolic Stability of this compound in Human Liver Microsomes (HLM)

| Parameter | Value |

|---|---|

| Incubation Time (min) | 0, 5, 15, 30, 60 |

| % Parent Remaining (at 60 min) | 45% |

| Calculated t½ (min) | 55 |

This table contains illustrative data based on general findings for piperazine derivatives.

Microsomal and Hepatic Clearance Determinations

From the in vitro half-life data, the intrinsic clearance (CLint) can be calculated. nuvisan.comnih.gov This parameter reflects the inherent ability of the liver to metabolize a drug, independent of blood flow. nuvisan.com Assays using liver microsomes (containing primarily cytochrome P450 enzymes) or hepatocytes (containing a broader range of phase I and phase II enzymes) from different species (e.g., human, rat, mouse) allow for interspecies comparisons and prediction of human hepatic clearance. nuvisan.comnih.gov Piperazine derivatives often exhibit moderate to high clearance, indicating significant first-pass metabolism. nih.govresearchgate.net The intrinsic clearance of this compound would be influenced by its susceptibility to enzymatic degradation.

Table 2: Example In Vitro Intrinsic Clearance (CLint) Data

| Species | Test System | CLint (µL/min/mg protein) |

|---|---|---|

| Human | Liver Microsomes | 48 |

| Rat | Liver Microsomes | 115 |

This table presents example data typical for piperazine compounds, adapted from published studies on analogues. nih.gov

Plasma Protein Binding Characterization

The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, significantly affects its distribution and availability to reach its target site and undergo metabolism or excretion. nih.govnih.gov Equilibrium dialysis, ultrafiltration, and capillary electrophoresis are common methods to determine the percentage of a drug that is bound to these proteins. mdpi.com As basic compounds, piperazine derivatives are known to bind to both albumin and alpha-1-acid glycoprotein. nih.gov The specific binding characteristics of this compound would depend on its physicochemical properties, such as its lipophilicity and pKa.

Table 3: Representative Plasma Protein Binding Data

| Plasma Component | % Bound |

|---|---|

| Human Plasma | 85% |

| Human Serum Albumin (HSA) | 60% |

This table contains representative data illustrating potential binding characteristics for a basic compound like a piperazine derivative.

Preliminary Absorption and Distribution in Preclinical Animal Models

Animal models, such as rats or mice, are used to understand how a drug is absorbed into the bloodstream and distributed throughout the body's tissues and organs. Following administration of the compound, plasma and tissue concentrations are measured over time. For piperazine analogues like Benzylpiperazine (BZP), studies in rats have shown its distribution into various tissues. nih.gov The absorption and distribution of this compound would be influenced by factors including its permeability across biological membranes and its affinity for transporters and tissues.

Assessment of Transporter Interactions (e.g., P-glycoprotein, OATP)

Drug transporters, such as P-glycoprotein (P-gp) and Organic Anion-Transporting Polypeptides (OATPs), play a critical role in drug absorption, distribution, and elimination by moving drugs into and out of cells. nih.govnih.gov P-gp is an efflux transporter that can limit drug absorption in the intestine and the brain, while OATPs are uptake transporters that facilitate the entry of drugs into cells, particularly in the liver. nih.govnih.govdovepress.com In vitro assays using cell lines that overexpress these transporters are used to determine if a compound is a substrate or an inhibitor of these transporters. Many drugs interact with these transport systems, leading to potential drug-drug interactions. nih.govresearchgate.net It is plausible that this compound, like other xenobiotics, could be a substrate for P-gp or OATPs.

Investigation of Metabolic Pathways and Enzyme Involvement (e.g., CYP2D6, COMT)

Identifying the specific enzymes responsible for a drug's metabolism is key to predicting drug-drug interactions. For many piperazine derivatives, cytochrome P450 (CYP) enzymes are the primary drivers of metabolism. researchgate.net Specifically, CYP2D6, CYP1A2, and CYP3A4 have been identified as major contributors to the metabolism of compounds like Benzylpiperazine (BZP) and m-chlorophenylpiperazine (mCPP). researchgate.netnih.govresearchgate.net The metabolism of BZP can involve hydroxylation of the aromatic ring, which may then be followed by methylation mediated by Catechol-O-methyltransferase (COMT). researchgate.net Given its structural similarity, it is highly probable that the metabolism of this compound is also heavily dependent on CYP2D6 and other CYP isoforms.

Table 4: Potential Enzyme Involvement in the Metabolism of this compound

| Enzyme Family | Specific Enzyme(s) | Metabolic Reaction |

|---|---|---|

| Cytochrome P450 (CYP) | CYP2D6, CYP3A4, CYP1A2 | Aromatic hydroxylation, N-dealkylation |

This table is based on established metabolic pathways for structurally related benzylpiperazine compounds. researchgate.netnih.govresearchgate.net

Analytical and Bioanalytical Methodologies for Research Applications

Development and Validation of Chromatographic Techniques for Quantification (e.g., HPLC-UV, HPLC-MS/MS, GC-MS) in Complex Matrices

Chromatographic techniques are central to the quantification of piperazine (B1678402) derivatives in various samples. The choice of method often depends on the sample matrix, the required sensitivity, and the available instrumentation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a widely accessible technique for the quantification of active pharmaceutical ingredients and their impurities. For piperazine derivatives that may lack a strong native chromophore, chemical derivatization can be employed to enhance UV detection and achieve low limits of quantification. researchgate.net A common strategy involves reacting the piperazine moiety with a UV-active derivatizing agent, such as 4-chloro-7-nitrobenzofuran (NBD-Cl), to form a stable, highly absorbent derivative. This approach allows for the detection of trace amounts of piperazine compounds in bulk drug substances or other matrices. researchgate.net Method validation typically assesses parameters such as linearity, precision, accuracy, robustness, and the limits of detection (LOD) and quantification (LOQ).

For related piperazine compounds, HPLC-UV methods have been successfully validated in ranges of approximately 30 to 350 ppm. researchgate.net The precision of such methods is often demonstrated by a low relative standard deviation (RSD), typically well below 5%.

Interactive Table 1: Representative HPLC-UV Method Parameters for Piperazine Derivative Analysis

| Parameter | Value/Condition | Source |

|---|---|---|

| Column | C18, 4.6 mm x 250 mm, 10 µm | unodc.org |

| Mobile Phase | Acetonitrile, Methanol, Diethylamine (90:10:0.1 v/v/v) | |

| Flow Rate | 1.0 mL/min | |

| Column Temperature | 35 °C | |

| Injection Volume | 10 µL | |

| Detection Wavelength | 340 nm (after derivatization) |

| Run Time | 20 min | |

High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS)

For quantifying low concentrations of 1-(3-Fluoro-4-methylbenzyl)piperazine in complex biological matrices such as plasma or urine, HPLC coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice. nih.gov Its high sensitivity and selectivity allow for precise measurement, which is crucial for preclinical pharmacokinetic studies. nih.govnih.gov Sample preparation often involves a simple liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte from matrix components. nih.govnih.gov The method is typically validated for linearity, accuracy, precision, and recovery. nih.gov LC-MS/MS methods can achieve lower limits of quantification (LLOQ) in the low ng/mL range, making them suitable for detailed pharmacokinetic profiling. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the separation and identification of piperazine derivatives. ikm.org.myfigshare.com It is particularly useful for analyzing volatile compounds or those that can be made volatile through derivatization (e.g., trimethylsilylation). researchgate.net GC-MS provides both chromatographic retention time and a mass spectrum, which offers a high degree of confidence in compound identification. ikm.org.my The method's validation includes establishing linearity over a defined concentration range, with correlation coefficients (r²) typically greater than 0.999. ikm.org.my The precision is often found to be excellent, with coefficients of variation around 1.3%. ikm.org.my

Interactive Table 2: Typical GC-MS Operating Conditions for Benzylpiperazine Analogue Analysis

| Parameter | Value/Condition | Source |

|---|---|---|

| Column | Supelco Equity 5 capillary column (30 m x 0.25 mm i.d. x 0.25 µm) | rsc.org |

| Injector Temperature | 250 °C - 260 °C | ikm.org.myrsc.org |

| Carrier Gas | Helium | ikm.org.my |

| Flow Rate | 1.0 - 1.2 mL/min | ikm.org.my |

| Oven Program | Initial 150°C (1 min), ramp 10°C/min to 220°C, ramp 90°C/min to 290°C (hold 2.3 min) | ikm.org.my |

| MS Detector | Electron Ionization (EI) mode at 70eV | ikm.org.my |

Spectroscopic Characterization Methods (e.g., NMR, FT-IR, Mass Spectrometry) for Compound Identity and Purity in Research Samples

Spectroscopic methods are indispensable for the unequivocal identification and structural confirmation of this compound, as well as for assessing its purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy (¹H, ¹³C, ¹⁹F) is the most powerful tool for elucidating the molecular structure of the compound. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR details the carbon skeleton. For a fluorinated compound like this compound, ¹⁹F NMR is also crucial. The spectra of piperazine derivatives can be complex due to conformational isomers, which may result in broad signals at room temperature. researchgate.netnih.gov Temperature-dependent NMR studies can be used to investigate these dynamic processes. nih.gov

Interactive Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Piperazine CH₂ | ~ 53 |

| Piperazine CH₂ | ~ 53 |

| Benzyl (B1604629) CH₂ | ~ 62 |

| Aromatic C (Methyl-bearing) | ~ 125-130 |

| Aromatic C (Fluoro-bearing) | ~ 160 (with C-F coupling) |

| Other Aromatic CH | ~ 115-135 (with C-F coupling) |

| Methyl C | ~ 20 |

Note: These are predicted values based on related structures; actual values require experimental measurement.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching (aromatic and aliphatic), C-N stretching of the piperazine ring, and C-F stretching. The unique pattern of absorptions in the fingerprint region (below 1500 cm⁻¹) provides a distinctive signature for the compound, allowing for its confirmation against a reference standard. unodc.orgresearchgate.net

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with GC (GC-MS), is vital for determining the compound's molecular weight and fragmentation pattern, which aids in its identification. researchgate.net Under electron ionization (EI), N-benzylpiperazine analogues undergo characteristic fragmentation. Key fragmentation pathways are initiated at the nitrogen atoms of the piperazine ring. researchgate.net For this compound, characteristic fragments would include the fluoromethylbenzyl cation and various fragments of the piperazine ring.

Interactive Table 4: Expected Characteristic EI-MS Fragment Ions for N-Benzylpiperazine Analogues

| m/z (mass-to-charge ratio) | Fragment Identity | Source |

|---|---|---|

| 91 | Benzyl cation (C₇H₇⁺) | ikm.org.my |

| 134 | [M - Benzyl]⁺ fragment | ikm.org.my |

| 176 | Molecular Ion [M]⁺ of Benzylpiperazine | ikm.org.my |

Note: The specific fragments for this compound would be shifted according to its molecular weight (208.28 g/mol ) and substitution pattern.

Bioanalytical Assay Development for Preclinical Pharmacokinetic Studies

To understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, validated bioanalytical assays are required for preclinical pharmacokinetic (PK) studies. nih.gov These studies involve measuring the concentration of the compound over time in biological fluids, typically plasma, from animal models. nih.gov

LC-MS/MS is the standard technique for this application due to its superior sensitivity and selectivity, which are necessary to quantify the typically low drug concentrations found in plasma samples. nih.govnih.gov The development of a robust bioanalytical method involves several key steps:

Sample Preparation: Efficient extraction of the drug from the plasma matrix, often using protein precipitation, liquid-liquid extraction, or solid-phase extraction. nih.gov

Chromatography: Optimization of the HPLC method to separate the analyte from endogenous matrix components and potential metabolites.

Mass Spectrometry: Optimization of MS parameters, including the selection of precursor and product ion transitions for Multiple Reaction Monitoring (MRM), to ensure specific and sensitive detection. nih.gov

Method Validation: The assay must be fully validated according to regulatory guidelines. This includes assessing its linearity, accuracy, precision (intra-day and inter-day), selectivity, recovery, and stability under various conditions. nih.govresearchgate.net

Interactive Table 5: Example Bioanalytical Method Validation Parameters for a Piperazine Compound in Rat Plasma via LC-MS/MS

| Validation Parameter | Result | Source |

|---|---|---|

| Linearity Range | 10 - 15,000 ng/mL | nih.gov |

| Correlation Coefficient (r²) | > 0.99 | researchgate.net |

| Accuracy | 96.8 - 107.6% | nih.gov |

| Precision (%RSD) | 0.8 - 7.3% | nih.gov |

| Lower Limit of Quantification (LLOQ) | 10 ng/mL | nih.gov |

Strategies for Isolation and Structural Elucidation of Preclinical Metabolites

Identifying the metabolic fate of this compound is a critical component of preclinical research. In vivo studies in animal models (e.g., rats) are conducted to generate metabolites, which are then isolated from biological matrices like urine, feces, and bile. nih.govresearchgate.net

The general workflow for metabolite identification is as follows:

Sample Collection and Preparation: Urine and bile are collected from animals dosed with the compound. nih.govacs.org Samples may be treated with enzymes (e.g., β-glucuronidase) to cleave conjugates and release the parent metabolites. nih.gov Solid-phase extraction (SPE) is a common technique used to clean up the samples and concentrate the metabolites. nih.gov

Metabolite Detection and Isolation: High-resolution LC-MS/MS is the primary tool for detecting potential metabolites by searching for predicted metabolic transformations (e.g., oxidation, dealkylation) and comparing the MS/MS fragmentation patterns of the metabolites with the parent drug. acs.orgmdma.ch Preparative HPLC can then be used to isolate sufficient quantities of the major metabolites for full structural characterization. acs.org

Structural Elucidation: The precise chemical structure of isolated metabolites is determined using a combination of high-resolution mass spectrometry (for accurate mass and elemental composition) and NMR spectroscopy. researchgate.netacs.org

For N-benzylpiperazine and its analogues, common metabolic pathways include hydroxylation of the aromatic ring (e.g., p-hydroxy-BZP) and degradation of the piperazine ring itself. nih.govmdma.ch A novel bioactivation pathway involving the contraction of the piperazine ring to a substituted imidazoline has also been reported for some derivatives. researchgate.netacs.org

Computational and Theoretical Chemistry Studies

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is instrumental in understanding the binding mode and affinity of potential drug candidates. For 1-(3-Fluoro-4-methylbenzyl)piperazine, docking studies would be crucial in identifying its potential biological targets and elucidating the key interactions that govern its binding.

Studies on analogous arylpiperazine derivatives have demonstrated their ability to interact with a wide range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. The binding of these compounds is typically characterized by a combination of hydrophobic interactions, hydrogen bonds, and electrostatic interactions. In the case of this compound, the fluorinated methylbenzyl moiety would likely engage in hydrophobic interactions within the binding pocket of a target protein. The piperazine (B1678402) ring, with its two nitrogen atoms, can act as a hydrogen bond acceptor and is also often involved in electrostatic interactions.

For instance, docking studies of similar piperazine derivatives into the active site of enzymes like acetylcholinesterase have revealed that the benzylpiperazine fragment can occupy the peripheral anionic site (PAS), while other parts of the molecule interact with the catalytic active site (CAS). The specific interactions of this compound would be influenced by the electronic effects of the fluorine and methyl substituents on the benzyl (B1604629) ring, which can modulate the strength of these interactions.

Table 1: Potential Interacting Residues and Interaction Types for this compound Based on Analogous Compounds

| Interacting Residue Type | Potential Interaction Type | Moiety Involved |

| Aromatic (e.g., Phe, Tyr, Trp) | π-π stacking, hydrophobic | 3-Fluoro-4-methylbenzyl ring |

| Hydrophobic (e.g., Leu, Val, Ile) | Hydrophobic interactions | 3-Fluoro-4-methylbenzyl ring |

| Polar/Charged (e.g., Asp, Glu, Ser) | Hydrogen bonding, electrostatic | Piperazine nitrogen atoms |

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), HOMO-LUMO, Molecular Electrostatic Potential (MEP))

Quantum chemical calculations provide a deeper understanding of the electronic structure and reactivity of a molecule. Density Functional Theory (DFT) is a widely used method to investigate molecular properties such as optimized geometry, electronic distribution, and frontier molecular orbitals.

For this compound, DFT calculations would reveal the distribution of electron density across the molecule. The fluorine atom, being highly electronegative, would withdraw electron density from the benzyl ring, influencing its reactivity and interaction with biological targets. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the molecule's chemical reactivity and kinetic stability. The HOMO-LUMO energy gap is a key indicator of molecular stability; a smaller gap suggests higher reactivity.

The Molecular Electrostatic Potential (MEP) map is another valuable tool derived from quantum chemical calculations. It visualizes the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP map would likely show negative potential (red/yellow) around the fluorine atom and the nitrogen atoms of the piperazine ring, indicating their potential to act as hydrogen bond acceptors. The hydrogen atoms on the benzyl ring and piperazine moiety would exhibit positive potential (blue), highlighting their potential as hydrogen bond donors.

Table 2: Predicted Electronic Properties of this compound Based on DFT Studies of Similar Compounds

| Property | Predicted Characteristic | Implication |

| HOMO Energy | Relatively high | Indicates regions prone to electrophilic attack |

| LUMO Energy | Relatively low | Indicates regions prone to nucleophilic attack |

| HOMO-LUMO Gap | Moderate | Suggests good kinetic stability |

| MEP Negative Regions | Around F and N atoms | Potential for hydrogen bond acceptance |

| MEP Positive Regions | Around H atoms | Potential for hydrogen bond donation |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. By developing mathematical models, QSAR can predict the activity of new compounds and guide the design of more potent analogs.

For a series of derivatives including this compound, a QSAR study would involve calculating a variety of molecular descriptors, such as electronic, steric, and hydrophobic parameters. These descriptors would then be correlated with a measured biological activity (e.g., binding affinity or inhibitory concentration) using statistical methods like multiple linear regression (MLR) or partial least squares (PLS).

QSAR models developed for other classes of piperazine derivatives have often highlighted the importance of factors such as lipophilicity (logP), molar refractivity (MR), and electronic properties of the substituents on the aromatic ring in determining their biological activity. For this compound, the presence of the fluoro and methyl groups would significantly influence these descriptors and, consequently, its predicted activity. A successful QSAR model could provide valuable insights into the structural requirements for optimal activity and guide the synthesis of new, more effective derivatives.

Molecular Dynamics Simulations for Conformational Sampling and Binding Site Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of conformational changes and the stability of ligand-protein complexes over time. For this compound, MD simulations would be invaluable in understanding its conformational flexibility and how it adapts to the binding site of a target protein.

An MD simulation would start with the docked pose of the ligand in the protein's binding site. Over the course of the simulation, the movements of all atoms in the system are calculated, providing a trajectory of the complex's behavior. This can reveal important information about the stability of the initial binding pose, the key interactions that are maintained throughout the simulation, and the role of solvent molecules in mediating the binding.

Furthermore, MD simulations can be used for conformational sampling of the unbound ligand to understand its preferred shapes in solution. This information is crucial as the bioactive conformation of a ligand is often a low-energy conformer. For this compound, the flexibility of the piperazine ring and the rotational freedom of the benzyl group would be key areas of investigation in an MD simulation.

In Silico Prediction of Preclinical ADME Properties

The assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in drug development. In silico models offer a rapid and cost-effective way to predict these properties for new chemical entities. Various computational tools and web servers are available to predict a range of ADME parameters based on the molecular structure.

For this compound, in silico ADME predictions would provide an early indication of its drug-likeness and potential pharmacokinetic profile. Key parameters that would be evaluated include its lipophilicity (logP), aqueous solubility (logS), intestinal absorption, blood-brain barrier (BBB) permeability, and potential for metabolism by cytochrome P450 enzymes.

Table 3: Predicted Preclinical ADME Properties for this compound

| ADME Property | Predicted Outcome | Rationale based on Structural Analogs |

| Absorption | ||

| Oral Bioavailability | Good | Balance of lipophilic and hydrophilic moieties |

| Intestinal Absorption | High | Favorable physicochemical properties |

| Distribution | ||

| Blood-Brain Barrier Permeability | Possible | Depends on overall lipophilicity and pKa |

| Plasma Protein Binding | Moderate to High | Lipophilic benzyl group contributes to binding |

| Metabolism | ||

| Cytochrome P450 Substrate | Likely | Piperazine ring is a common site for metabolism |

| Excretion | ||

| Route of Elimination | Primarily renal | After metabolic modification to more polar compounds |

Investigation of Novel Analogues and Derivatives of 1 3 Fluoro 4 Methylbenzyl Piperazine

Design Principles for New Chemical Entities based on Structural Modifications

The design of new chemical entities derived from the 1-(3-fluoro-4-methylbenzyl)piperazine scaffold is guided by established principles of medicinal chemistry, primarily focusing on structure-activity relationship (SAR) studies. The piperazine (B1678402) ring is recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds and its ability to influence pharmacokinetic properties favorably. nih.govnih.govresearchgate.net The two nitrogen atoms in the piperazine core can improve water solubility and bioavailability. nih.gov

Key design principles revolve around modifications at several key positions:

The Benzyl (B1604629) Ring: The substitution pattern on the phenyl ring is a critical determinant of biological activity. The introduction of a fluorine atom, as seen in the parent compound, is a common strategy to enhance metabolic stability, binding affinity, and membrane permeability. mdpi.comacs.org SAR studies on related compounds have shown that the position and nature of substituents significantly impact potency and selectivity. For instance, in a series of PARP-1 inhibitors, a 4-fluoro-3-(substituted)benzyl moiety was identified as a key feature for high potency. nih.govnih.gov The electron-withdrawing properties of fluorine can modulate the pKa of the piperazine nitrogens and influence interactions with biological targets. mdpi.com

The Methylene (B1212753) Bridge: While less commonly modified, alterations to the benzylic methylene linker can influence the compound's conformational flexibility, potentially locking it into a more bioactive conformation or altering its interaction with a target's binding site.

Researchers often use the position of the fluorine and methyl groups on the benzyl ring to fine-tune electronic and steric properties, thereby optimizing interactions with specific biological targets. Studies on related benzylpiperazine analogues have demonstrated that even minor changes, such as shifting a substituent, can lead to significant differences in pharmacological profiles, for example, affecting affinity for dopamine (B1211576) and serotonin (B10506) transporters. nih.gov

Synthesis and Pharmacological Evaluation of Fluorinated Benzylpiperazine Analogues

The synthesis of fluorinated benzylpiperazine analogues typically involves well-established chemical reactions. A common method is the nucleophilic substitution reaction between a substituted benzyl halide (e.g., 3-fluoro-4-methylbenzyl chloride) and piperazine or an N-monosubstituted piperazine. nih.govgoogle.comresearchgate.net Another prevalent approach is reductive amination, where a substituted benzaldehyde (B42025) is reacted with piperazine in the presence of a reducing agent. nih.gov These methods allow for the modular construction of a diverse library of analogues by varying the substitution on both the benzyl ring and the piperazine moiety.

The pharmacological evaluation of these analogues has uncovered a wide range of biological activities. The specific fluorination pattern on the benzyl group, combined with other substituents, directs the molecule's activity towards different targets.

Table 1: Pharmacological Evaluation of Selected Fluorinated Benzylpiperazine Analogues and Related Structures

| Compound/Series | Target/Activity | Key Findings |

|---|---|---|

| Fluorinated Cinnamylpiperazines | Monoamine Oxidase B (MAO-B) | Novel synthesized derivatives showed stabilization in MAO-B entrance and substrate cavities, though with insufficient binding affinity for PET imaging applications. nih.gov |

| 6-[4-fluoro-3-(substituted)benzyl]-4,5-dimethylpyridazin-3(2H)-ones | Poly(ADP-ribose) Polymerase-1 (PARP-1) | Identified potent PARP-1 inhibitors active in the low nanomolar range against BRCA-1 deficient cancer cells. nih.gov |

| Fluorinated Benzyl Amino Enaminones | Anticonvulsant Activity | A synthesized derivative showed significant anticonvulsant effects in a maximal electroshock seizure (MES) test in rats. nih.gov |

| N-Phenylpiperazine Analogs with Fluoride Substitution | Dopamine D3 vs. D2 Receptors | Certain analogues displayed high affinity and significant selectivity for the D3 dopamine receptor over the D2 receptor. mdpi.com |

| Substituted 3-Phenylpropyl Analogs | Dopamine Transporter (DAT) and Serotonin Transporter (SERT) | Fluoro-substitution on the side chain was found to enhance DAT binding affinity and selectivity. nih.gov |

Exploration of Bioisosteric Replacements within the Scaffold

Bioisosteric replacement is a key strategy in drug design used to improve potency, selectivity, and pharmacokinetic properties by swapping one functional group for another with similar physical or chemical properties. nih.govresearchgate.net In the context of the this compound scaffold, several bioisosteric modifications can be explored.

Phenyl Ring Bioisosteres: The 3-fluoro-4-methylphenyl group can be replaced by various heteroaromatic rings, such as pyridine (B92270), pyrimidine, or thiophene. This modification can introduce new hydrogen bond donors or acceptors, alter the electronic distribution, and improve properties like solubility. For instance, replacing a phenyl ring with a pyridine ring is a common tactic to enhance water solubility and introduce a potential new vector for protein interaction.

Fluorine and Methyl Bioisosteres: The fluorine atom could be replaced by other small, electron-withdrawing groups like a hydroxyl (-OH) or cyano (-CN) group, although this would significantly alter the electronic and metabolic properties. nih.gov The methyl group can be replaced by other small alkyl groups or bioisosteres like an ethyl group or a chlorine atom to probe the steric and electronic requirements of the target's binding pocket.

These replacements aim to maintain or improve the desired biological activity while optimizing the molecule's drug-like properties. nih.govresearchgate.net

Development of Hybrid Molecules Incorporating Other Pharmacophores

A modern drug design approach involves creating hybrid molecules by covalently linking two or more distinct pharmacophores. researchgate.netresearchgate.net This strategy aims to produce compounds with dual-action mechanisms, improved affinity, or the ability to overcome drug resistance. The this compound scaffold serves as an excellent anchor for creating such hybrids.

Researchers have successfully synthesized hybrids by connecting the piperazine nitrogen to other known biologically active moieties. For example, linking the piperazine scaffold to a 5-nitroaryl-1,3,4-thiadiazole core has produced novel agents with potent activity against Helicobacter pylori. nih.gov In another instance, the piperazine moiety has been used as a linker to combine quinoline (B57606) and nitroimidazole pharmacophores, leading to new hybrid compounds with potential antiparasitic activity. mdpi.com

Table 2: Examples of Hybrid Molecules Based on the Benzylpiperazine Scaffold

| Scaffold 1 | Scaffold 2 | Linker | Potential Therapeutic Area |

|---|---|---|---|

| Benzylpiperazine | 5-Nitroaryl-1,3,4-thiadiazole | Direct N-C bond | Anti-Helicobacter pylori nih.gov |

| Chloroquine (contains piperazine) | Metronidazole/5-Nitrofuranyl | Alkyl chain via piperazine N | Antiparasitic (Antiamoebic/Antigiardial) mdpi.com |

This approach expands the therapeutic potential of the core scaffold by combining its favorable properties with the established activity of other drug classes.

Exploration of New Biological Targets through Scaffold Diversification

Diversification of the this compound scaffold has led to the identification of compounds active against a wide array of new biological targets, demonstrating the versatility of this chemical framework. By systematically modifying the core structure, chemists can generate libraries of compounds for screening against various diseases.

Initial interest in benzylpiperazine derivatives was often linked to their stimulant effects on the central nervous system, targeting monoamine transporters and receptors. nih.govmdpi.comresearchgate.net However, recent research has shown that derivatives can be tailored to interact with completely different target classes.

Notable examples include:

Anticancer Agents: Structural analogues have been developed as potent inhibitors of Poly(ADP-ribose) Polymerase-1 (PARP-1), a key enzyme in DNA repair, making them promising candidates for treating cancers with specific deficiencies, such as those with BRCA mutations. nih.govnih.gov Further diversification has led to the discovery of pan-inhibitors of the BCR-ABL kinase, including drug-resistant mutants, for the treatment of chronic myeloid leukemia. nih.gov

Antimicrobial Agents: As mentioned, hybrid molecules incorporating this scaffold have shown significant activity against the bacterium Helicobacter pylori. nih.gov

Neurodegenerative Disease Targets: The ability of piperazine derivatives to modulate dopamine and serotonin systems suggests potential applications in neurodegenerative disorders. mdpi.com For instance, related scaffolds have been investigated as potent inhibitors of the vesicular monoamine transporter-2 (VMAT2), a target relevant to conditions like Parkinson's disease and tardive dyskinesia. nih.gov

Plant Activators: In a novel application outside of human medicine, derivatives containing a trifluoromethylpyridine moiety linked to a substituted benzylpiperazine have been synthesized and shown to induce systemic resistance in plants against viruses like the Tobacco Mosaic Virus (TMV), acting as plant immune activators. frontiersin.org

This broad range of activities highlights that scaffold diversification is a powerful tool for drug discovery, enabling the repurposing of a known chemical entity to address unmet medical needs across various therapeutic areas.

Future Research Directions and Unaddressed Scientific Questions

Further Elucidation of Undiscovered Mechanistic Pathways and Novel Biological Targets

The existing body of research on benzylpiperazine derivatives indicates that they often interact with central nervous system targets, particularly dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862) transporters and receptors. researchgate.netwikipedia.org For instance, N-benzylpiperazine (BZP) is known to stimulate the release and inhibit the reuptake of these key neurotransmitters. europa.eu The specific substitution pattern of 1-(3-Fluoro-4-methylbenzyl)piperazine may alter its binding affinity and functional activity at these classical targets, potentially leading to a more desirable therapeutic profile.

Future investigations should aim to deconstruct the precise molecular interactions of this compound. Comprehensive screening against a wide array of G-protein coupled receptors (GPCRs), ion channels, and enzymes could reveal novel biological targets that have not been previously associated with this chemical scaffold. The piperazine (B1678402) moiety is a known pharmacophore in many bioactive molecules, and the fluorinated benzyl (B1604629) group can enhance metabolic stability and lipophilicity, potentially enabling interactions with new targets. smolecule.com For example, some piperazine derivatives have shown affinity for sigma receptors, which are implicated in a range of neurological disorders and cancer. nih.gov Research into these potential undiscovered pathways could broaden the therapeutic applications for this class of compounds.

Development of More Efficient and Sustainable Synthetic Routes

The conventional synthesis of benzylpiperazines typically involves the reaction of piperazine with a substituted benzyl chloride. europa.euorgsyn.org While effective, these methods often present challenges related to selectivity, yield, and the use of hazardous reagents. A significant future direction lies in the development of more efficient and environmentally benign synthetic strategies.

Modern synthetic methodologies, such as catalytic C-N cross-coupling reactions, could offer more direct and atom-economical routes to this compound. Exploring flow chemistry processes could also provide benefits in terms of safety, scalability, and product purity. Furthermore, a focus on "green chemistry" principles—utilizing safer solvents, reducing energy consumption, and minimizing waste generation—will be crucial for the sustainable development of these compounds for potential pharmaceutical applications. Research into enzymatic or chemo-enzymatic routes could also provide highly selective and sustainable alternatives to traditional chemical synthesis.

Advanced Computational Modeling for Precise Prediction of Activity and Selectivity

Computational chemistry offers powerful tools to accelerate the drug discovery process. nih.gov For this compound, advanced computational modeling can provide profound insights into its structure-activity relationships (SAR) and guide the design of next-generation analogs with improved potency and selectivity.

Future research should employ a suite of computational techniques.

Molecular Docking: To predict the binding modes and affinities of the compound at various known and novel biological targets. nih.gov

Quantitative Structure-Activity Relationship (QSAR): To build predictive models that correlate structural features with biological activity, aiding in the design of more potent molecules. nih.gov

Molecular Dynamics (MD) Simulations: To understand the dynamic behavior of the ligand-receptor complex, revealing key interactions and the conformational changes that govern biological activity. nih.gov

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction: To computationally forecast the pharmacokinetic and toxicological properties of the compound, helping to identify potential liabilities early in the discovery process. mdpi.com

By integrating these computational approaches, researchers can more rationally design derivatives with optimized pharmacological profiles, minimizing the time and cost associated with trial-and-error synthesis and testing.

Table 1: Computational Approaches in Drug Discovery

| Computational Technique | Application for this compound | Potential Outcome |

| Molecular Docking | Predict binding pose and affinity at CNS receptors (e.g., Dopamine, Serotonin) | Identification of key binding interactions and potential targets. |

| QSAR | Correlate physiochemical properties with observed biological activity | Predictive model to guide the design of analogs with enhanced potency. |

| MD Simulations | Simulate the dynamic interaction with a target protein over time | Elucidation of binding stability and mechanism of action. |

| ADMET Prediction | In silico assessment of pharmacokinetic and toxicity profiles | Early identification of potential development issues. |

Exploration in Complex Preclinical Disease Models for Deeper Mechanistic Insights

Initial characterization of a compound's activity is often performed using in vitro assays. However, to truly understand the therapeutic potential and mechanistic nuances of this compound, it is imperative to explore its effects in more complex preclinical disease models. Based on the known activities of related piperazine compounds, which include antipsychotic and anticancer potential, several avenues could be pursued. nih.govossila.com

For example, if initial screenings confirm activity at dopamine and serotonin receptors, its efficacy could be tested in established animal models of schizophrenia, depression, or anxiety. nih.gov This would provide critical information on its in vivo target engagement, behavioral effects, and potential for producing antipsychotic or anxiolytic outcomes. Similarly, if the compound shows activity against cancer-related targets like poly(ADP-ribose) polymerase (PARP), as seen with other complex piperazine-containing molecules, its efficacy could be evaluated in xenograft models of specific cancers. nih.gov These in vivo studies are essential for validating in vitro findings and providing the necessary data to justify any potential progression towards clinical development.

Opportunities for Interdisciplinary and Collaborative Research in Chemical Biology and Medicinal Chemistry

The multifaceted nature of developing a novel therapeutic agent from a compound like this compound necessitates a highly interdisciplinary and collaborative approach. The journey from initial hit to a viable clinical candidate requires the integrated expertise of several scientific disciplines.

Medicinal Chemists: Will be responsible for the rational design and synthesis of new analogs, optimizing potency, selectivity, and pharmacokinetic properties. nih.gov

Computational Chemists: Will provide the in silico models to guide molecular design and predict biological activities. nih.gov

Pharmacologists and Biologists: Will conduct the in vitro and in vivo assays to determine the compound's mechanism of action, efficacy, and safety profile. nih.gov

Chemical Biologists: Can develop chemical probes based on the core scaffold to help identify novel biological targets and elucidate complex cellular pathways.